![molecular formula C20H20F3N3O2S B6477588 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2640877-30-9](/img/structure/B6477588.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The compound contains a pyrazole ring, a trifluoromethyl group, and a methanesulfonamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The trifluoromethyl group is a common functional group in organic chemistry, known for its high electronegativity and the ability to increase the metabolic stability of pharmaceuticals. Methanesulfonamide is a functional group containing a sulfur atom bonded to an amine group and a methyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-arylation, cycloaddition reactions, and oxidation reactions . The specific reactivity of this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrazoles are generally soluble in polar solvents due to the presence of nitrogen atoms .Scientific Research Applications
- The derivatives of 1,3-diazole (imidazole) exhibit potent antibacterial and antimycobacterial properties . Researchers have synthesized similar compounds and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives demonstrated significant anti-tubercular activity .
- Imidazole-containing compounds have been explored for their antiviral effects. While specific studies on our compound are scarce, the broader class of imidazoles has shown promise against viral infections . Further investigation could reveal its potential in combating viral diseases.
- The 1,3-diazole ring system has been associated with antitumor and anticancer activities . Our compound’s unique substitution pattern may contribute to these effects. Investigating its impact on cancer cell lines could yield valuable insights.
Antibacterial and Antimycobacterial Activities
Antiviral Potential
Antitumor and Anticancer Effects
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, and influences the NAD+ salvage pathway
Biochemical Pathways
The compound affects the NAD+ salvage pathway by interacting with NAMPT . This pathway plays a crucial role in various biological processes, including metabolism and aging
Result of Action
Given its target, it can be inferred that the compound may have significant effects on cellular metabolism and aging processes .
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-26-19(11-12-24-26)17-6-2-15(3-7-17)10-13-25-29(27,28)14-16-4-8-18(9-5-16)20(21,22)23/h2-9,11-12,25H,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEYKSQMHNAVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
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